2'-amino-5-bromo-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
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Overview
Description
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole and a chromene moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a chromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted spiro compounds with different functional groups.
Scientific Research Applications
2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromopyridine: A brominated aromatic amine used in organic synthesis.
2-amino-5-bromo-3-hydroxypyridine: Another brominated compound with similar structural features.
2-amino-5-bromobenzoic acid: A brominated benzoic acid derivative.
Uniqueness
What sets 2’-amino-5-bromo-7’-hydroxy-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile apart from these similar compounds is its spiro linkage and the combination of indole and chromene moieties
Properties
IUPAC Name |
2'-amino-5-bromo-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c18-8-1-4-13-11(5-8)17(16(23)21-13)10-3-2-9(22)6-14(10)24-15(20)12(17)7-19/h1-6,22H,20H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQAWXURPXPMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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